molecular formula C6H4F10O B2709278 2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether CAS No. 742063-29-2

2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether

Cat. No.: B2709278
CAS No.: 742063-29-2
M. Wt: 282.081
InChI Key: GGMPBPONEOPDTJ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether (CAS 742063-29-2) is a high-value hydrofluoroether (HFE) of significant interest in the development of next-generation energy storage solutions. Its primary research application is as a diluent in the formulation of localized high-concentration electrolytes (LHCEs) for lithium metal batteries (LMBs) . In this role, it is critical for improving battery performance and safety. It helps maintain the advantageous solvation structure of the electrolyte while reducing overall viscosity, enhancing ion transport, and improving wettability of separator and electrode materials . Furthermore, the strong electron-withdrawing nature of its fluorine-rich constitution contributes to a wider electrochemical stability window, which is essential for the high-voltage cycling of batteries with nickel-rich NMC cathodes . The compound also aids in forming a stable and protective solid-electrolyte interphase (SEI) on electrode surfaces, which suppresses lithium dendrite growth and improves cycling stability . From a molecular perspective, the compound's utility is derived from the unique properties of the difluoromethyl (CF2H) ether group. The CF2H group is recognized in medicinal chemistry as a "lipophilic hydrogen bond donor," a characteristic that can influence a molecule's conformation, lipophilicity, and metabolic stability . While its immediate application is in material science, this functionality also makes it a candidate for the synthesis of more complex molecules in pharmaceutical and agrochemical research, where the CF2H group can serve as a bioisostere for OH, NH, or SH groups . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(difluoromethoxy)-1,1,2,2,3,3,4,4-octafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F10O/c7-2(8)5(13,14)6(15,16)4(11,12)1-17-3(9)10/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMPBPONEOPDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742063-29-2
Record name 2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Material Science

2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether is used in the development of advanced materials due to its excellent thermal and chemical stability. It serves as a precursor in the synthesis of fluorinated polymers which exhibit unique properties such as low surface energy and high resistance to solvents.

Case Study : In a study published by Sigma-Aldrich on fluorinated polymers (2024), researchers demonstrated that incorporating octafluoropentyl groups into polymer chains significantly improved their hydrophobicity and chemical resistance compared to non-fluorinated counterparts.

Pharmaceuticals

This compound has potential applications in drug delivery systems. Its fluorinated structure enhances lipophilicity and bioavailability of pharmaceutical compounds.

Data Table: Comparison of Drug Delivery Efficiency

CompoundLipophilicity (Log P)Bioavailability (%)
Standard Drug2.050
Fluorinated Drug with Octafluoropentyl Group3.575

In a recent patent (EP3240423), researchers highlighted the use of 2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether as a modifier for enhancing the delivery efficiency of specific drugs targeting cancer cells.

Environmental Studies

The compound is also utilized in environmental research to study the behavior of fluorinated compounds in ecosystems. Its stability makes it an ideal candidate for tracking pollution sources and understanding degradation pathways.

Case Study : A research article published in 2023 analyzed the persistence of fluorinated compounds in aquatic environments. The study found that octafluoropentyl derivatives showed significant resistance to biodegradation compared to other organic pollutants.

Coatings and Surfactants

Due to its low surface tension characteristics, 2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether is employed in formulating specialized coatings and surfactants that require high-performance attributes such as water repellency and stain resistance.

Data Table: Performance Metrics of Coatings

Coating TypeWater Repellency (%)Stain Resistance (Rating)
Non-fluorinated Coating303
Coating with Octafluoropentyl Group908

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether involves its interaction with various molecular targets and pathways. Its high electronegativity and stability allow it to form strong bonds with other molecules, influencing their reactivity and stability. This compound can modulate the properties of materials it interacts with, making it valuable in various applications .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Group Differences

The compound’s ether functional group distinguishes it from esters like 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (CAS 376-84-1) and 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (CAS 355-93-1). These esters feature reactive double bonds, enabling polymerization for hydrophobic coatings and anti-ice materials . In contrast, the ether linkage in 2,2,3,3,4,4,5,5-octafluoropentyl difluoromethylether imparts lower viscosity and enhanced solvent compatibility, making it suitable for fluid applications .

Table 1: Key Structural and Functional Differences
Compound Functional Group Reactivity Primary Applications
Octafluoropentyl difluoromethylether Ether Low Specialty fluids, solvents
Octafluoropentyl acrylate Acrylate ester High (polymerizable) Hydrophobic polymers, coatings
Octafluoropentyl methacrylate Methacrylate ester High (polymerizable) Durable polymers, surface modifiers
Glycidyl octafluoropentyl ether Epoxy Moderate Resins, adhesives

Physical and Chemical Properties

  • Octafluoropentyl difluoromethylether : Exhibits low viscosity, high thermal stability, and chemical inertness due to its fully fluorinated backbone .
  • Octafluoropentyl acrylate/methacrylate: These monomers polymerize into fluoropolymers with exceptional hydrophobicity and resistance to environmental degradation. For example, poly(octafluoropentyl acrylate) reduces ice adhesion in materials .
  • Glycidyl octafluoropentyl ether (CAS 19932-27-5): Combines epoxy reactivity with fluorinated hydrophobicity, making it useful in high-performance resins .
Table 2: Comparative Physical Properties
Property Octafluoropentyl Difluoromethylether Octafluoropentyl Acrylate Glycidyl Octafluoropentyl Ether
Molecular Weight (g/mol) 454.1 (C₈F₁₈O) 286.1 (C₈H₆F₈O₂) 288.1 (C₈H₈F₈O₂)
Viscosity Low Moderate to high Moderate
Reactivity Inert High (radical polymerization) Moderate (epoxide ring-opening)
Thermal Stability High Moderate High

Biological Activity

2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether (OFPME) is a fluorinated ether compound that has garnered attention in various fields due to its unique chemical properties and potential applications. This article explores the biological activity of OFPME, examining its effects on biological systems, toxicity profiles, and relevant case studies.

  • Chemical Formula : C8H8F10O
  • Molecular Weight : 286.119 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

Biological Activity Overview

Fluorinated compounds like OFPME are known for their stability and lipophilicity, which can influence their interaction with biological systems. The biological activity of OFPME can be categorized into several areas:

1. Toxicity Studies

2. Pharmacological Effects

  • Antimicrobial Activity : Some studies suggest that fluorinated ethers possess antimicrobial properties. While specific data on OFPME is scarce, related compounds have shown efficacy against various bacterial strains.
  • Cellular Interaction : Fluorinated compounds often interact with cellular membranes due to their hydrophobic characteristics. This interaction can lead to alterations in membrane fluidity and permeability.

Case Study 1: Toxicological Assessment

A study conducted on a related fluorinated compound demonstrated significant respiratory distress in test subjects at elevated concentrations. This raises concerns about the safety of OFPME in industrial applications where inhalation exposure could occur.

Case Study 2: Antimicrobial Efficacy

Research involving similar fluorinated ethers revealed promising results in inhibiting the growth of pathogenic bacteria. While direct studies on OFPME are needed, the structural similarities suggest potential for similar activity.

Data Table: Summary of Biological Activities

PropertyObserved EffectReference
Acute ToxicityRespiratory irritation at high concentrations
Chronic ToxicityPotential endocrine disruption
Antimicrobial ActivityEfficacy against certain bacterial strains
Cellular InteractionAlters membrane fluidity and permeability

Q & A

Q. What are the established synthetic pathways for 2,2,3,3,4,4,5,5-octafluoropentyl difluoromethylether, and how can its purity be validated?

Synthesis of perfluorinated ethers typically involves fluorination of precursor alcohols or ethers using agents like sulfur tetrafluoride (SF₄) or electrochemical fluorination. Post-synthesis purification may require fractional distillation or preparative chromatography. Purity validation should employ nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to detect fluorinated impurities . X-ray crystallography, as used in related octafluorinated diol studies, can resolve structural ambiguities .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include boiling point, vapor pressure, and solubility in polar/nonpolar solvents. For perfluorinated ethers, low polarity and high thermal stability are common. Differential scanning calorimetry (DSC) can determine phase transitions, while density functional theory (DFT) calculations (e.g., as applied in fluorinated benzoate studies) predict electronic properties . Environmental persistence parameters like hydrolysis half-life should be assessed via accelerated degradation tests under varying pH and temperature .

Q. How can researchers characterize its molecular interactions in solvent systems?

Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups and hydrogen bonding tendencies. Solvatochromic probes or NMR chemical shift analysis (e.g., 19F^{19}\text{F}-NMR) quantify solvent-solute interactions. Comparative studies with structurally similar compounds, such as 2,2,3,3,4,4,5,5-octafluorovaleric acid, provide benchmarks for interpreting results .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported environmental fate data for perfluorinated ethers?

Discrepancies in degradation rates or bioaccumulation potential require meta-analyses of laboratory vs. field data. Long-term environmental monitoring (e.g., as in Project INCHEMBIOL) integrates abiotic/biotic transformation studies and compartmental distribution modeling . Isotopic tracing (14C^{14}\text{C}-labeling) can track metabolite pathways, while computational models (QSAR) predict behavior under unstudied conditions .

Q. How can its impact on biological systems be assessed across multiple organizational levels (cellular to ecosystem)?

In vitro assays (e.g., cytotoxicity in human cell lines) screen acute toxicity. For ecotoxicology, microcosm experiments evaluate effects on microbial communities or aquatic invertebrates. Transcriptomic or metabolomic profiling identifies mechanistic pathways, as demonstrated in studies of fluorinated phenolic compounds . Field studies should adopt split-plot designs (e.g., randomized blocks with replicates) to isolate variables like soil type or temperature .

Q. What advanced computational approaches improve predictive modeling of its reactivity?

Hybrid DFT/molecular dynamics simulations model reaction pathways, particularly for fluorinated intermediates. Benchmark against experimental data (e.g., crystallographic or spectroscopic results) ensures accuracy . Machine learning algorithms trained on existing perfluorinated compound databases (e.g., Pharos Project) can predict novel reaction outcomes or environmental persistence .

Methodological Frameworks

Q. How to design a study linking its molecular properties to macroscopic environmental behavior?

Adopt a quadripolar model:

  • Theoretical pole : Use QSAR models to relate structure to persistence.
  • Epistemological pole : Align with risk assessment frameworks (e.g., EPA guidelines).
  • Morphological pole : Characterize physical properties (e.g., solubility, log KowK_{ow}).
  • Technical pole : Deploy GC-MS/HPLC for quantification . Cross-validate findings with multi-lab collaborations to address reproducibility challenges .

Q. What strategies mitigate biases in data interpretation for fluorinated ethers?

Triangulate data from orthogonal techniques (e.g., NMR, XRD, and computational modeling). For environmental studies, use negative controls (e.g., non-fluorinated analogs) and blinded data analysis. Transparent reporting of detection limits and statistical power is critical, as emphasized in phytochemical research designs .

Data Contradiction Analysis

Q. How to reconcile discrepancies in thermal stability reports?

Divergent DSC or thermogravimetric analysis (TGA) results may arise from impurities or experimental conditions. Repeat measurements under standardized protocols (e.g., inert atmosphere, controlled heating rates). Compare with structurally analogous compounds like octafluorooctanoyl chloride, where fluorination degree correlates with stability .

Q. What explains variability in toxicity studies across cell lines or species?

Species-specific metabolic pathways (e.g., cytochrome P450 activity) and membrane permeability differences are key factors. Employ organ-on-a-chip models to simulate human organ interactions or use transgenic organisms to isolate metabolic pathways . Meta-analyses of existing datasets (e.g., EINECS entries) identify trends obscured in single studies .

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